molecular formula C9H5BrF4O2 B1448380 2-Fluoro-3-(trifluoromethoxy)phenacyl bromide CAS No. 1429321-83-4

2-Fluoro-3-(trifluoromethoxy)phenacyl bromide

Cat. No. B1448380
M. Wt: 301.03 g/mol
InChI Key: ZPCAZEUWQWAEGU-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(trifluoromethoxy)phenacyl bromide” is a chemical compound with the CAS Number: 537050-11-6 . It has a molecular weight of 285.04 . The IUPAC name for this compound is 2-bromo-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone . It is typically stored at 2-8°C .


Molecular Structure Analysis

The InChI code for “2-Fluoro-3-(trifluoromethoxy)phenacyl bromide” is 1S/C9H5BrF4O/c10-4-7(15)5-2-1-3-6(8(5)11)9(12,13)14/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Fluoro-3-(trifluoromethoxy)phenacyl bromide” is a solid-crystal . It has a boiling point of 46.9-47.7°C .

Scientific Research Applications

  • Catalytic Applications : Sodium fluoride has been shown to be an effective catalyst for synthesizing 1,3-thiazoles and selenazoles using phenacyl bromides at ambient temperature, indicating potential utility in organic synthesis processes (Banothu, Vaarla, Bavantula, & Crooks, 2014).

  • Fluorescence Sensing : The development of fluorescence turn-on sensors for fluoride ions in water, utilizing bromide salts of tetraarylstibonium cations, demonstrates the potential of phenacyl bromide derivatives in analytical chemistry, particularly in environmental monitoring (Hirai, Myahkostupov, Castellano, & Gabbaï, 2016).

  • Synthesis of Organic Compounds : Phenacyl bromides have been utilized in the synthesis of 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety, indicating their role in the creation of novel organic compounds with potential pharmaceutical applications (Bhat, Poojary, Prasad, Naik, & Holla, 2009).

  • Radiolabeling in Medical Imaging : The use of fluorine-18 labeled reagents, such as 4-[18F]fluorophenacyl bromide, for attaching fluorine-18 to proteins demonstrates its application in the field of nuclear medicine, particularly in the development of radiopharmaceuticals for diagnostic imaging (Kilbourn, Dence, Welch, & Mathias, 1987).

  • Perfluoroalkylation in Organic Synthesis : The study involving copper-mediated perfluoroalkylation of heteroaryl bromides with (phen)CuRF highlights the role of phenacyl bromides in advanced organic synthesis, particularly in introducing perfluoroalkyl groups into organic compounds (Mormino, Fier, & Hartwig, 2014).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If swallowed, seek medical attention .

properties

IUPAC Name

2-bromo-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O2/c10-4-6(15)5-2-1-3-7(8(5)11)16-9(12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCAZEUWQWAEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(trifluoromethoxy)phenacyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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